molecular formula C12H14N2O5 B554796 N-Cbz-D-Asparagine CAS No. 4474-86-6

N-Cbz-D-Asparagine

Cat. No. B554796
CAS RN: 4474-86-6
M. Wt: 266.25 g/mol
InChI Key: FUCKRCGERFLLHP-SECBINFHSA-N
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Description

N-Cbz-D-Asparagine is a chemical compound with the molecular formula C12H14N2O5 . It is an N-Cbz-protected form of D-Asparagine .


Synthesis Analysis

The synthesis of N-Cbz-D-Asparagine involves several steps, including the reaction of aspartic acid and ammonia by asparagine synthase . The synthesis process also involves the use of bromine and sodium hydroxide .


Molecular Structure Analysis

The molecular structure of N-Cbz-D-Asparagine consists of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

N-Cbz-D-Asparagine is a solid substance at 20 degrees Celsius . It has a molecular weight of 266.25 Da .

Relevant Papers Several papers have been published on the topic of N-Cbz-D-Asparagine and its related compounds . These papers cover various aspects, including its synthesis, molecular structure, and potential applications. Further analysis of these papers would provide more detailed information.

Scientific Research Applications

Enzymatic Studies and Therapeutic Applications

L-Asparaginase Production and Cancer Therapy

N-Cbz-D-Asparagine plays a crucial role in the study and production of L-asparaginase, an enzyme with significant therapeutic applications in cancer treatment, particularly acute lymphoblastic leukemia (ALL) and lymphosarcoma. This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, leading to asparagine depletion and cytotoxicity in leukemic cells. Microbial production of L-asparaginase has gained attention due to its cost-effectiveness and eco-friendliness. Advances in protein engineering and recombinant microbial production are expected to enhance the therapeutic efficacy and reduce side effects of L-asparaginase therapy in cancer treatment (Lopes et al., 2017).

Food Industry Applications

In the food industry, N-Cbz-D-Asparagine's relevance is linked to the mitigation of acrylamide formation in cooked foods. Acrylamide, a suspected carcinogen, forms during the Maillard reaction between asparagine and reducing sugars. The use of asparaginase, which converts asparagine into aspartic acid, is a strategy to reduce acrylamide levels while maintaining the sensory quality of foods. This application showcases the enzyme's potential beyond pharmaceuticals, addressing public health concerns related to food consumption (Xu, Oruña‐Concha, & Elmore, 2016).

Acute Lymphoblastic Leukemia (ALL) Treatment

The use of N-Cbz-D-Asparagine-derived enzymes, specifically L-asparaginase, in treating ALL is well-documented. L-asparaginase's ability to hydrolyze L-asparagine, essential for the proliferation of certain cancer cells, makes it a cornerstone of pediatric chemotherapy for ALL. Continuous research and development of L-asparaginase, including microbial sources and enzyme modifications, are crucial for enhancing its therapeutic profile and minimizing adverse reactions in treatment protocols (Freire et al., 2021).

properties

IUPAC Name

(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKRCGERFLLHP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364824
Record name N-Cbz-D-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-D-Asparagine

CAS RN

4474-86-6
Record name N-Cbz-D-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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